![molecular formula C5H13NO B3141647 (2S,3R)-3-aminopentan-2-ol CAS No. 482615-46-3](/img/structure/B3141647.png)
(2S,3R)-3-aminopentan-2-ol
Overview
Description
“(2S,3R)-3-aminopentan-2-ol” is a chiral compound, which means it has a non-superimposable mirror image. The “(2S,3R)” notation indicates the configuration of the chiral centers in the molecule . This compound contains an amino group (-NH2) and a hydroxyl group (-OH), making it both an amine and an alcohol .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a five-carbon chain (pentane) with an amino group attached to the third carbon and a hydroxyl group attached to the second carbon . The “(2S,3R)” notation indicates the spatial arrangement of these groups around the chiral centers .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants present. As an amine and an alcohol, this compound could participate in a variety of reactions, including condensation reactions, substitution reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups and stereochemistry. For example, the presence of an amino group and a hydroxyl group could confer polarity and hydrogen bonding capabilities .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : (2S,3R)-3-Aminopentan-2-ol has been synthesized through various chemical reactions, including Mannich reaction, resolution, Grignard reaction, etc., as demonstrated in the synthesis of its derivatives (Fang Ling, 2011). This indicates its potential in complex organic synthesis processes.
Biocatalytic Synthesis : The compound plays a role in the biocatalytic synthesis of chiral amino alcohols, an important class of biochemicals and pharmaceutical intermediates. The process involves engineered bacteria and offers an environmentally friendly alternative to chemical synthesis (Mark E. Smith et al., 2010).
Biochemical Applications
Enzymatic Interactions : The action of enzymes like L-aminoacylase on stereoisomers of compounds related to this compound has been studied, leading to the production of stereochemically pure compounds. This has implications in the synthesis of specific amino acids and alcohols (M. Bakke et al., 1999).
Microbial Engineering : In microbial engineering, derivatives of this compound are involved in the production of pentanol isomers, which have potential applications as biofuels. This area of research is looking into enhancing the production efficiency of these biofuels through metabolic engineering (A. Cann & J. Liao, 2009).
Medicinal Chemistry
Antifungal Activity : Some derivatives of this compound exhibit significant antifungal activity. For instance, (2S,3R)-2-aminododecan-3-ol has been synthesized and tested against various Candida strains, showing efficacy comparable to standard antifungal drugs (T. V. Reddy et al., 2012).
Natural Sources and Bioactivity : This compound has also been isolated from natural sources like the ascidian Clavelina oblonga, demonstrating notable antifungal properties, highlighting its potential in developing new antifungal agents (M. H. Kossuga et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3R)-3-aminopentan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGLDUWYUYHRF-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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